molecular formula C8H7Br3O2 B1619372 2-(2,4,6-Tribromophenoxy)ethanol CAS No. 23976-66-1

2-(2,4,6-Tribromophenoxy)ethanol

Cat. No. B1619372
CAS RN: 23976-66-1
M. Wt: 374.85 g/mol
InChI Key: GXNDUUQGAZRKDB-UHFFFAOYSA-N
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Description

2-(2,4,6-Tribromophenoxy)ethanol is a chemical compound with the molecular formula C14H8Br6O2 . It is a brominated derivative of phenol and is used for various purposes, including as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .


Chemical Reactions Analysis

The reactivity of 2-(2,4,6-Tribromophenoxy)ethanol can be explored through its interactions with other compounds. For instance, it can undergo hydrolysis to form 2,4,6-tribromophenol, a compound with potential neurotoxicity . Additionally, oxidative reactions involving the tribromophenoxy group play a role in its fate in the atmosphere .


Physical And Chemical Properties Analysis

  • Solubility : Due to its high hydrophobicity, it is seldom analyzed in surface water but has been detected in various environmental matrices .
  • Persistence : Like PBDEs, it shows environmental persistence and potential for bioaccumulation .

Scientific Research Applications

Electrochemical Applications

Electrochemical Oxidation : 2,4,6-Tribromophenol, a compound structurally related to 2-(2,4,6-Tribromophenoxy)ethanol, has been studied for its electrooxidation on platinum electrodes in alcohol-based solutions. This study is crucial for understanding the electrochemical behavior and potential applications of similar brominated compounds in organic synthesis and environmental chemistry. The research identified several derivatives of 2,4,6-Tribromophenol, providing insights into the reaction pathways and products formed during the electrooxidation process (Markova et al., 2015).

Environmental Studies

Atmospheric Concentrations : The presence of brominated flame retardants, including compounds with the 2,4,6-tribromophenoxy moiety, was investigated in the atmosphere around the Great Lakes. The study provides valuable data on the environmental distribution and potential impacts of these compounds, including the temporal trends and urban effects on their concentrations. Such studies are essential for environmental monitoring and understanding the behavior of these compounds in the atmosphere (Ma et al., 2012).

Chemical Extraction and Solubility Studies

Extraction from Aqueous Solutions : The extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes was explored. This study is relevant to understand the behavior and potential applications of phenolic compounds, including 2-(2,4,6-Tribromophenoxy)ethanol, in various industrial processes such as waste treatment and chemical separation (Reis et al., 2006).

Solubility and Thermodynamics : Understanding the solubility and thermodynamic properties of related phenolic compounds in various solvents provides insights into their behavior and potential applications in processes such as crystallization and separation. The study of solubility is fundamental for designing and optimizing industrial processes involving these compounds (Xue et al., 2021).

Lubricant and Additive Research

Tribological Performance : The study of novel borate esters as lubricant additives in rapeseed oil highlights the potential of brominated compounds, including those related to 2-(2,4,6-Tribromophenoxy)ethanol, in improving the performance of lubricants. The formation of protective films on surfaces and the analysis of the composition of these films are crucial for developing advanced lubricants with better wear resistance and stability (Yan et al., 2014).

properties

IUPAC Name

2-(2,4,6-tribromophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNDUUQGAZRKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066946
Record name Ethanol, 2-(2,4,6-tribromophenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,6-Tribromophenoxy)ethanol

CAS RN

23976-66-1
Record name 2-(2,4,6-Tribromophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23976-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2,4,6-tribromophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2,4,6-tribromophenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(2,4,6-tribromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-tribromophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Wang, Z Fu, Q Yu, J Chen - Journal of Environmental Sciences, 2017 - Elsevier
Alternative brominated flame retardants (BFRs) have become prevalent as a consequence of restrictions on the use of polybrominated diphenyl ethers (PBDEs). For risk assessment of …
I Moriguchi, S Hirono, Q Liu, I NAKAGOME… - Chemical and …, 1992 - jstage.jst.go.jp
A simple method of calculating log P (partition coefficient in octanol/water) has been developed based on the quantitative structure-log P relationship for 1230 organic molecules having …
Number of citations: 647 www.jstage.jst.go.jp
J Devillers, D Domine - SAR and QSAR in Environmental …, 1997 - Taylor & Francis
The values of log P (n-octanol/water partition coefficient) for 1449 chemicals were calculated from the fragmental/regression model of Klopman and co-workers (J. Chem. Inf. Comput. Sci…

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